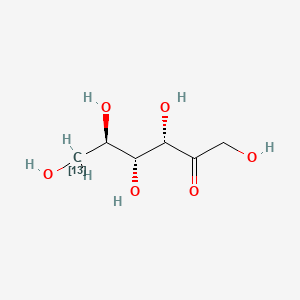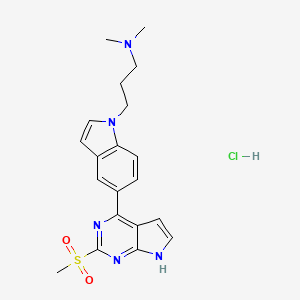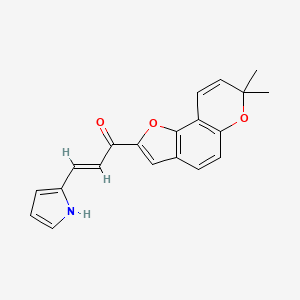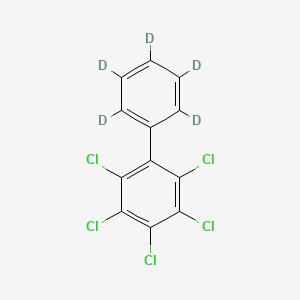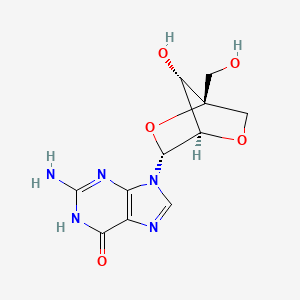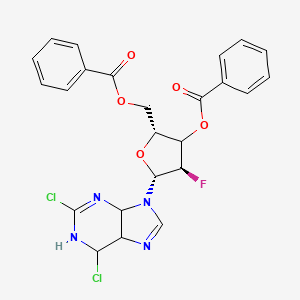![molecular formula C9H12N2O7 B12404726 1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydrouridine typically involves the reduction of uridine. One common method is the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of dihydrouridine involves similar catalytic hydrogenation processes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .
Types of Reactions:
Oxidation: Dihydrouridine can undergo oxidation to form uridine.
Reduction: Further reduction can lead to the formation of tetrahydrouridine.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Uridine.
Reduction: Tetrahydrouridine.
Substitution: Various acylated and alkylated derivatives.
科学的研究の応用
Dihydrouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Plays a role in the structural stability and function of tRNA.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of modified nucleosides for research and therapeutic purposes.
作用機序
Dihydrouridine exerts its effects primarily through its incorporation into tRNA. It enhances the flexibility of the tRNA molecule, allowing for proper folding and function. The modification occurs at conserved positions in the tRNA, contributing to the stability and efficiency of protein synthesis .
類似化合物との比較
Uridine: The parent compound of dihydrouridine.
5-Methyldihydrouridine: A methylated derivative of dihydrouridine.
Tetrahydrouridine: A further reduced form of dihydrouridine.
Uniqueness: Dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is found in various RNA molecules, dihydrouridine is specifically modified and incorporated into tRNA. This modification is crucial for the proper functioning of the tRNA and, consequently, protein synthesis .
特性
分子式 |
C9H12N2O7 |
|---|---|
分子量 |
260.20 g/mol |
IUPAC名 |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5?,6-,8-/m1/s1 |
InChIキー |
QXDXBKZJFLRLCM-CQWREQHLSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


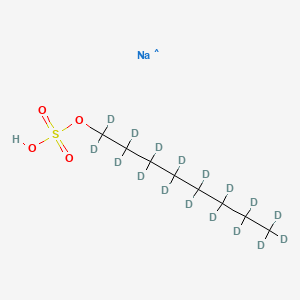
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)


